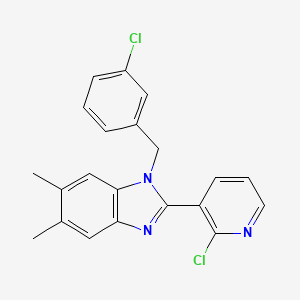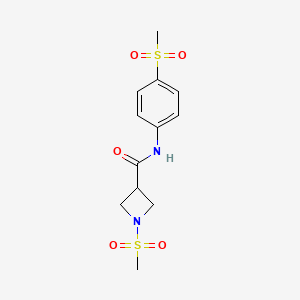
N,N-Dimethyl-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-sulfonamide, commonly referred to as DMXAA, is a small molecule that has attracted significant attention in the field of cancer research due to its potential anti-tumor effects. DMXAA was first identified in the late 1990s and has since been the subject of numerous studies investigating its synthesis, mechanism of action, and potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of DMXAA is not fully understood, but it is believed to act through the induction of cytokines, particularly tumor necrosis factor-alpha (TNF-α). TNF-α is a pro-inflammatory cytokine that has been shown to have anti-tumor effects. DMXAA has also been shown to induce the production of other cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. In addition to its effects on cytokine production, DMXAA has been shown to induce vascular disruption in tumors, leading to decreased blood flow and increased tumor cell death. DMXAA has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
DMXAA has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized, and its mechanism of action is well understood. DMXAA has also been shown to have potent anti-tumor effects in preclinical studies. However, there are also limitations to its use in lab experiments. DMXAA has been shown to have variable efficacy in different tumor models, and its toxicity profile is not fully understood.
Zukünftige Richtungen
There are several potential future directions for research on DMXAA. One area of focus is on identifying biomarkers that can predict response to DMXAA treatment. Another area of interest is in developing new formulations or delivery methods for DMXAA that may improve its efficacy and reduce toxicity. Finally, there is ongoing research investigating the potential use of DMXAA in combination with other cancer therapies, such as immunotherapy, to enhance its anti-tumor effects.
Synthesemethoden
DMXAA can be synthesized through a multi-step process involving the reaction of various chemical intermediates. One common method involves the reaction of 3-phenylpyridazine-6-carboxylic acid with thionyl chloride to form 3-phenylpyridazine-6-carbonyl chloride. This intermediate can then be reacted with N,N-dimethylpiperidine to form DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential anti-tumor effects. In preclinical studies, DMXAA has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, colon, and breast cancer. DMXAA has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-19(2)25(23,24)20-12-10-15(11-13-20)21-17(22)9-8-16(18-21)14-6-4-3-5-7-14/h3-9,15H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOJMCXRRDVZFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Prop-2-enoyl-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2707649.png)
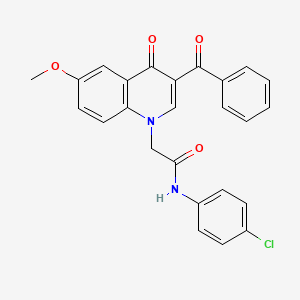

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2707653.png)
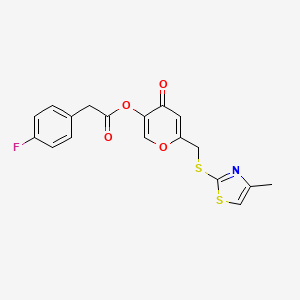
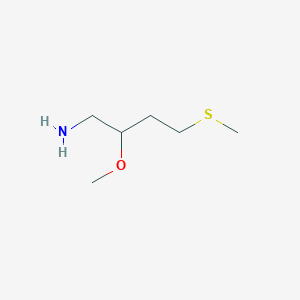

![[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid](/img/structure/B2707661.png)



![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2707667.png)
